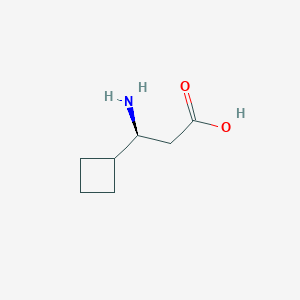
(3S)-3-Amino-3-cyclobutylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-cyclobutylpropanoic acid is an organic compound characterized by the presence of an amino group attached to a cyclobutyl ring and a propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-cyclobutylpropanoic acid typically involves the cyclization of appropriate precursors followed by the introduction of the amino group. One common method is the cyclization of a suitable diene with a nitrile oxide to form the cyclobutyl ring, followed by hydrolysis and amination to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of supercritical fluids can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-Amino-3-cyclobutylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-cyclobutylpropanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme-substrate interactions and protein engineering.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
(3S)-3-Amino-3-cyclopropylpropanoic acid: Similar structure but with a cyclopropyl ring.
(3S)-3-Amino-3-cyclopentylpropanoic acid: Similar structure but with a cyclopentyl ring.
(3S)-3-Amino-3-cyclohexylpropanoic acid: Similar structure but with a cyclohexyl ring.
Uniqueness: (3S)-3-Amino-3-cyclobutylpropanoic acid is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-cyclobutylpropanoic acid |
InChI |
InChI=1S/C7H13NO2/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 |
Clave InChI |
BKTGHCWCUCSXIV-LURJTMIESA-N |
SMILES isomérico |
C1CC(C1)[C@H](CC(=O)O)N |
SMILES canónico |
C1CC(C1)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


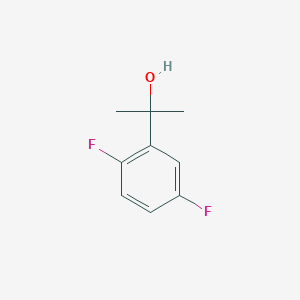

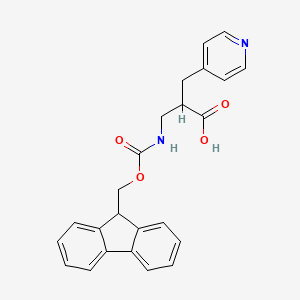


![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)
![4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid](/img/structure/B13625097.png)
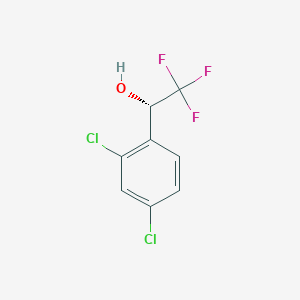

![2-{[(tert-butoxy)carbonyl]amino}-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13625126.png)
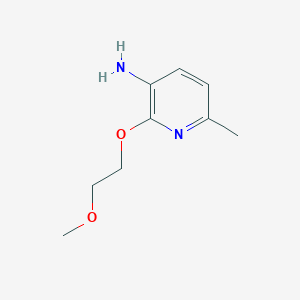
![tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate](/img/structure/B13625132.png)


